molecular formula C17H26N2O4S B2799046 N-(N-Boc-DL-Methionyl)-benzyloxyamine CAS No. 1219419-42-7

N-(N-Boc-DL-Methionyl)-benzyloxyamine

Cat. No.: B2799046
CAS No.: 1219419-42-7
M. Wt: 354.47
InChI Key: XNDRFJMBZVXYNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(N-Boc-DL-Methionyl)-benzyloxyamine is a useful research compound. Its molecular formula is C17H26N2O4S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Synthetic Methodologies

  • The metabolism of novel psychedelic substances, such as N-benzylphenethylamines (NBOMes), has been explored through studies involving various models including rats, human liver microsomes, and C. elegans. These studies provide insights into the metabolic pathways of such compounds, highlighting the significance of understanding substance metabolism for research and diagnostic purposes (Šuláková et al., 2021).

Chemical Synthesis

  • Research on the synthesis of carboxylic acid analogues of fosmidomycin has demonstrated the versatility of N-alkylation and other chemical transformations involving N-Boc-protected compounds, showcasing the utility of these methodologies in creating new chemical entities for further study (Kurz et al., 2003).

Biotransformation

  • The detoxification of antimicrobial compounds by Fusarium verticillioides involves complex biotransformation pathways. Studies have identified intermediate and branch metabolites in the metabolism of 2-benzoxazolinone, illustrating the intricate processes of microbial interaction with plant-derived antimicrobials and the role of specific genetic loci in these pathways (Glenn et al., 2003).

Development of Pharmaceutical Intermediates

  • The continuous flow synthesis of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in the production of HIV protease inhibitors, highlights the application of N-Boc-protected compounds in the pharmaceutical industry. This research underscores the benefits of transitioning from traditional batch processes to continuous flow systems for the production of pharmaceutically relevant intermediates (Pollet et al., 2009).

Properties

IUPAC Name

tert-butyl N-[4-methylsulfanyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)23-16(21)18-14(10-11-24-4)15(20)19-22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDRFJMBZVXYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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